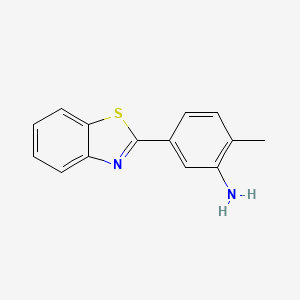

5-(1,3-Benzothiazol-2-yl)-2-methylaniline

Description

Significance of the Benzothiazole (B30560) Pharmacophore in Chemical and Biological Domains

The benzothiazole nucleus, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a key pharmacophore in medicinal chemistry. biointerfaceresearch.com A pharmacophore is the part of a molecule that is responsible for its biological or pharmacological activity. The significance of the benzothiazole moiety stems from its presence in a wide array of compounds that have demonstrated a broad spectrum of biological effects.

Research has shown that benzothiazole derivatives exhibit a remarkable range of pharmacological activities, including:

Anticancer properties: Certain benzothiazole derivatives have shown potent activity against various cancer cell lines. semanticscholar.orgnih.gov

Antimicrobial and antifungal effects: The benzothiazole scaffold is a component of various agents developed to combat bacterial and fungal infections. nih.gov

Anti-inflammatory activity: Derivatives of benzothiazole have been investigated for their potential to alleviate inflammation. nih.gov

Anticonvulsant and antidiabetic potential: Research has also explored the use of benzothiazole-containing compounds in managing conditions like epilepsy and diabetes. nih.gov

The versatility of the benzothiazole ring system allows for the synthesis of a diverse library of compounds with tailored properties, driving its continued exploration in drug discovery. biointerfaceresearch.com

Research Context for Substituted Benzothiazole-Aniline Derivatives

Within the broader family of benzothiazole compounds, those that are substituted with an aniline (B41778) (aminophenyl) group have been a particular focus of research. The combination of the benzothiazole and aniline moieties in a single molecule can lead to synergistic effects and novel biological activities. semanticscholar.orgnih.gov

The position of the amino group and other substituents on the aniline ring, as well as substitutions on the benzothiazole ring itself, can significantly influence the compound's properties. For instance, the isomeric position of the methyl and amino groups on the aniline ring can affect the molecule's three-dimensional shape and its ability to interact with biological targets. Much of the research in this area has focused on derivatives of 2-(4-aminophenyl)benzothiazole and its analogues. nih.govnih.gov These studies have provided a foundation for understanding the structure-activity relationships within this class of compounds and have spurred interest in less-common substitution patterns, such as that found in 5-(1,3-Benzothiazol-2-yl)-2-methylaniline.

Classification and Structural Features of this compound

This compound is classified as a substituted benzothiazole-aniline derivative. Its chemical structure consists of a benzothiazole ring system linked at its 2-position to a 2-methylaniline (o-toluidine) group at the 5-position of the aniline ring.

Key Structural Features:

Benzothiazole Core: A fused ring system of benzene and thiazole.

Aniline Moiety: A benzene ring with an amino (-NH2) group.

Methyl Group: A -CH3 substituent on the aniline ring, positioned ortho to the amino group.

Linkage: The benzothiazole and aniline rings are connected via a carbon-carbon bond between the 2-position of the benzothiazole and the 5-position of the aniline.

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C14H12N2S |

| Molecular Weight | 240.33 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)N |

| InChIKey | RLYKSASURFRWIY-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-2-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYKSASURFRWIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 5 1,3 Benzothiazol 2 Yl 2 Methylaniline

Electrophilic and Nucleophilic Substitution Reactions on Benzothiazole (B30560) and Aniline (B41778) Moieties

The presence of two distinct aromatic systems in 5-(1,3-Benzothiazol-2-yl)-2-methylaniline—the substituted aniline ring and the fused ring of the benzothiazole—means that substitution reactions can potentially occur on either moiety. The outcome is governed by the electronic properties of each ring system and the directing effects of the substituents.

Aniline Moiety Reactivity:

The aniline ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino (-NH₂) group and the moderate activating effect of the methyl (-CH₃) group. Both groups are ortho, para-directors.

The powerful amino group directs incoming electrophiles primarily to the positions ortho (position 6) and para (position 4) relative to itself.

The methyl group directs to its ortho (position 3) and para (position 5) positions.

In this compound, the directing effects converge. The position para to the amino group (position 4) and the position ortho to the amino group (position 6) are the most electronically enriched and sterically accessible sites for electrophilic attack. Therefore, reactions such as halogenation, nitration, and sulfonation are predicted to occur preferentially at these positions. masterorganicchemistry.combyjus.com

Benzothiazole Moiety Reactivity:

The benzothiazole ring system is generally less reactive towards electrophilic substitution than the activated aniline ring. The thiazole (B1198619) portion is electron-deficient, which deactivates the fused benzene (B151609) ring to electrophilic attack compared to benzene itself. When reactions do occur, substitution typically happens on the benzo- part of the fused ring system, most commonly at the 4- and 6-positions.

Nucleophilic Substitution Reactions:

Aromatic nucleophilic substitution is less common and typically requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in the target molecule. wikipedia.org Nucleophilic substitution can occur at the C-2 position of the benzothiazole ring if a suitable leaving group is present; however, in this molecule, the C-2 position is occupied by the stable carbon-carbon bond to the aniline ring.

Table 1: Predicted Regioselectivity of Electrophilic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product(s) on Aniline Ring |

| Bromination | Br₂ / FeBr₃ | 4-Bromo-5-(1,3-benzothiazol-2-yl)-2-methylaniline and/or 6-Bromo-5-(1,3-benzothiazol-2-yl)-2-methylaniline |

| Nitration | HNO₃ / H₂SO₄ | 5-(1,3-Benzothiazol-2-yl)-2-methyl-4-nitroaniline and/or 5-(1,3-Benzothiazol-2-yl)-2-methyl-6-nitroaniline |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-5-(1,3-benzothiazol-2-yl)-2-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction likely to occur on the amino group (acylation) rather than the ring. |

Oxidative and Reductive Transformations of Benzothiazole Derivatives

The synthesis of aminophenyl benzothiazoles often involves a final reduction step. For instance, the nitro-analogue, 2-(4-nitro-3-methylphenyl)benzothiazole, can be reduced to form the target amine using various reducing agents. This nitro-to-amine reduction is a fundamental transformation in the synthesis of many biologically active benzothiazoles. nih.govut.ac.ir

| Transformation | Precursor | Common Reagents | Product |

| Reduction | 2-(3-Methyl-4-nitrophenyl)benzothiazole | SnCl₂/HCl, H₂/Pd-C, Fe/HCl | This compound |

The aniline and benzothiazole moieties are also susceptible to oxidation. The primary amino group of the aniline ring can be oxidized by strong oxidizing agents. The sulfur atom in the benzothiazole ring can also be oxidized to a sulfoxide (B87167) or sulfone under specific conditions. Furthermore, oxidative condensation reactions are a known method for forming the 2-arylbenzothiazole linkage itself, often mediated by reagents like potassium persulfate (K₂S₂O₈). nih.govresearchgate.netorganic-chemistry.org

Strategic Functionalization of the Benzothiazole and Aniline Moieties

The primary amino group on the aniline ring is the most versatile handle for strategic functionalization. It can readily undergo a variety of reactions to introduce new functional groups and build more complex molecules. mdpi.com

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. This is often done to modify the electronic properties of the ring or to serve as a protecting group.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines.

Diazotization: The primary amine can be converted to a diazonium salt by treatment with nitrous acid (e.g., NaNO₂/HCl). This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups, including -OH, -CN, -X (halogens), or used in azo-coupling reactions. researchgate.net

Condensation Reactions: The amine can participate in condensation reactions with aldehydes or ketones to form Schiff bases (imines). This reaction is fundamental in the synthesis of many heterocyclic hybrids. nih.gov

Functionalization of the benzothiazole ring is more challenging once the core is formed. Substituents are typically introduced on the starting materials, such as a substituted 2-aminothiophenol (B119425), prior to the cyclization reaction that forms the benzothiazole ring. nih.govnih.gov

Table 2: Key Functionalization Reactions of the Aniline Moiety

| Reaction | Reagent(s) | Functional Group Introduced | Resulting Compound Class |

| Acylation | Acetyl chloride | -NHC(O)CH₃ | Amide |

| Diazotization | NaNO₂, HCl (0-5 °C) | -N₂⁺Cl⁻ | Diazonium Salt |

| Schiff Base Formation | Benzaldehyde (B42025) | -N=CHPh | Imine |

| N-Alkylation | Methyl Iodide | -NHCH₃ or -N(CH₃)₂ | Secondary or Tertiary Amine |

Synthesis of Hybrid Benzothiazole Molecules

The reactivity of the amino group is frequently exploited to synthesize hybrid molecules where the this compound scaffold is linked to other pharmacophores or functional units. nih.gov This approach is a common strategy in medicinal chemistry to create new compounds with potentially enhanced or novel biological activities.

A common synthetic pathway involves first acylating the amino group with a linker molecule that contains a second reactive site, such as a carboxylic acid. This new functional group can then be used for further coupling reactions. For example, a chloroacetyl group can be introduced via reaction with chloroacetyl chloride. The resulting N-(4-(1,3-benzothiazol-2-yl)-2-methylphenyl)-2-chloroacetamide possesses a reactive C-Cl bond that can undergo nucleophilic substitution to link the benzothiazole core to other moieties, such as thiazolidinones or pyrimidines. nih.gov

Another strategy involves creating amide or ester linkages. The amino group can be coupled with carboxylic acids (often activated with coupling agents like DCC/DMAP) to form amide-linked hybrids. researchgate.net These methods allow for the systematic construction of diverse molecular architectures built upon the benzothiazole-aniline core.

Advanced Characterization and Spectroscopic Analysis of 5 1,3 Benzothiazol 2 Yl 2 Methylaniline

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. It identifies the chemical environments of magnetically active nuclei, such as ¹H (proton) and ¹³C, providing information on the connectivity and spatial relationships of atoms. arabjchem.orgrsc.org

¹H NMR: In the ¹H NMR spectrum of 5-(1,3-Benzothiazol-2-yl)-2-methylaniline, distinct signals corresponding to each unique proton are expected. The aromatic protons on both the benzothiazole (B30560) and methylaniline rings would typically appear in the downfield region (δ 6.5-8.5 ppm). The methyl group protons would resonate in the upfield region (around δ 2.0-2.5 ppm), while the amine (-NH₂) protons would present as a broader signal whose chemical shift can vary depending on solvent and concentration. arabjchem.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The aromatic carbons would be observed in the δ 110-155 ppm range. The carbon of the methyl group would appear significantly upfield (around δ 15-25 ppm). The carbon atom of the C=N bond within the thiazole (B1198619) ring is typically found further downfield. arabjchem.org

While specific experimental data for this compound is not extensively published, the following table represents typical, expected chemical shifts based on analyses of closely related benzothiazole aniline (B41778) structures. arabjchem.org

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Ar-H (Benzothiazole) | 7.3 - 8.2 | 120 - 155 |

| Ar-H (Methylaniline) | 6.8 - 7.9 | 115 - 150 |

| -NH₂ | Variable (e.g., 3.5 - 5.0) | N/A |

| -CH₃ | 2.1 - 2.5 | 17 - 22 |

| C=N (Thiazole) | N/A | 160 - 170 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its constituent functional groups. rroij.com For instance, the N-H stretching vibrations of the primary amine group typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, while the C=N stretching of the thiazole ring would be found in the 1600-1650 cm⁻¹ range. arabjchem.orgrroij.com

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Methyl (C-H) | Stretch | 2850 - 2960 |

| Imine (C=N) | Stretch | 1600 - 1650 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Amine (N-H) | Bend | 1550 - 1650 |

Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₂N₂S), the exact mass is 240.0721 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the molecular formula. The predicted m/z values for common adducts are listed below. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 240.07156 |

| [M+H]⁺ | 241.07939 |

| [M+Na]⁺ | 263.06133 |

| [M-H]⁻ | 239.06483 |

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for separating a compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose due to its high resolution and sensitivity. pensoft.net

A common approach for a compound like this compound would be Reverse-Phase HPLC (RP-HPLC). In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol, is used for elution. pensoft.netptfarm.pl The compound and any impurities will separate based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the compound exhibits strong absorbance. The purity is then calculated from the relative area of the main peak in the resulting chromatogram. The method must be validated for parameters such as linearity, precision, and accuracy to ensure reliable results. ptfarm.pl

Photophysical Characterization Techniques

Photophysical characterization involves studying the interaction of a substance with light, specifically its absorption and emission properties. These properties are determined by the molecule's electronic structure and are investigated using techniques like UV-Visible absorption and fluorescence spectroscopy. mdpi.comrsc.org

UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum shows absorption maxima (λ_max) corresponding to electronic transitions within the molecule. For conjugated aromatic systems like this compound, these transitions are typically of the π → π* type. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. rroij.com

Fluorescence Spectroscopy: Many benzothiazole derivatives are known to be fluorescent, meaning they emit light after being electronically excited. rsc.org Fluorescence spectroscopy measures the emission spectrum, providing information on the emission maximum (λ_em) and the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed. The difference between the absorption and emission maxima is known as the Stokes shift. These properties are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. mdpi.comrsc.org The study of how these properties change in different solvents (solvatochromism) can provide insights into the charge distribution in the molecule's ground and excited states. rsc.org

Theoretical and Computational Investigations of 5 1,3 Benzothiazol 2 Yl 2 Methylaniline Derivatives

Quantum Chemical Approaches for Electronic Structure Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic properties of benzothiazole (B30560) derivatives. researchgate.netmdpi.comresearchgate.net These calculations provide insights into molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding the molecule's reactivity and spectroscopic features. researchgate.netnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. mdpi.com The energy gap between the HOMO and LUMO (E_HOMO - E_LUMO) is a key indicator of chemical reactivity and kinetic stability. researchgate.net For benzothiazole derivatives, studies have shown that the introduction of different substituents can significantly alter the HOMO-LUMO energy gap, thereby affecting the molecule's electronic properties. mdpi.comresearchgate.net For instance, a computational study on various benzothiazole derivatives found that a CF3 substituent resulted in the lowest HOMO-LUMO energy gap, indicating higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. In benzothiazole derivatives, MEP analysis often reveals high electron density (negative potential) around the nitrogen and sulfur atoms of the thiazole (B1198619) ring, indicating these are likely sites for electrophilic attack and potential coordination with metal ions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer and intramolecular interactions. This analysis can quantify the stabilization energies associated with electron delocalization from donor to acceptor orbitals, offering a deeper understanding of the electronic structure.

Table 1: Representative Quantum Chemical Data for Benzothiazole Derivatives

| Derivative | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-(4-methoxyphenyl)benzo[d]thiazole | DFT/B3LYP/6-311++G** | -5.87 | -1.89 | 3.98 |

| Substituted Benzothiazole (Comp. 4) | DFT | -6.91 | -2.79 | 4.12 |

| Substituted Benzothiazole (Comp. 5) | DFT | -6.42 | -1.38 | 5.04 |

This table presents representative data from computational studies on related benzothiazole structures to illustrate typical values obtained through quantum chemical calculations. researchgate.netresearchgate.net

Molecular Modeling for Ligand-Target Interactions

Molecular modeling, especially molecular docking, is a critical tool for predicting and analyzing the binding of small molecules like benzothiazole derivatives to biological macromolecules such as proteins and DNA. nih.govmdpi.com This approach helps in understanding the structural basis of their biological activity and in designing new, more potent compounds. researchgate.net

Benzothiazole aniline (B41778) derivatives have been investigated for their interactions with various biological targets. For example, docking studies have shown that these compounds can interact with the minor groove of DNA. nih.govmdpi.com The benzothiazole fragment often fits into the groove, with the sulfur and amino groups forming hydrogen bonds with the DNA base pairs. mdpi.com

In other studies, benzothiazole derivatives have been docked into the binding sites of specific proteins. For instance, docking calculations were performed on the Cannabinoid CB1 receptor, where the ligands established interactions with key amino acid residues like Phe108, Val110, and His178. mdpi.com The binding energy, calculated from these simulations, provides an estimate of the ligand's affinity for the target. A more negative binding energy generally suggests a more favorable interaction. mdpi.com

Table 2: Predicted Binding Energies of Benzothiazole Derivatives with DNA Structures

| Compound | DNA Structure (PDB ID) | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| BTA (Parent Compound) | 1BNA | -6.658 |

| L1 (Derivative) | 1BNA | -6.697 |

| L1Pt (Platinum Complex) | 1BNA | -7.150 |

| L1 | 3CO3 | -5.839 |

| L1Pt | 3CO3 | -5.695 |

Data from a molecular docking study of benzothiazole aniline (BTA) derivatives and their platinum complexes with DNA, illustrating the predicted binding affinities. mdpi.com

These computational predictions are instrumental in rationalizing the observed biological activities and guiding the synthesis of new derivatives with improved target specificity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chula.ac.th These models are valuable for predicting the activity of unsynthesized compounds and for understanding which molecular features are important for a desired biological effect. chula.ac.thresearchgate.net

For benzothiazole derivatives, various QSAR studies have been conducted to model their anticancer and antimicrobial activities. researchgate.netasianpubs.orgresearchgate.net In these studies, a set of molecular descriptors—representing topological, electronic, geometric, and physicochemical properties—are calculated for each molecule. Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are then used to build the QSAR model. nih.gov

A group-based QSAR (G-QSAR) analysis performed on 41 benzothiazole derivatives for anticancer activity revealed that the presence of hydrophobic groups on one fragment (R1) of the molecule would potentiate its activity. chula.ac.thresearchgate.netchula.ac.th The developed models showed good statistical significance, with correlation coefficients (r²) often exceeding 0.80, indicating a strong correlation between the selected descriptors and the biological activity. chula.ac.th

Key descriptors frequently identified in QSAR studies of benzothiazole derivatives include:

LogP: A measure of lipophilicity.

Molar Refractivity (MR): Related to the volume of the molecule.

Topological descriptors: Such as connectivity indices (e.g., χ3) that describe the branching and shape of the molecule.

Electronic descriptors: Such as HOMO and LUMO energies (E_LUMO).

Table 3: Statistical Results of a G-QSAR Model for Anticancer Benzothiazole Derivatives

| Model | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (External Validation) | F-test |

|---|---|---|---|---|

| Model A | 0.81 | 0.75 | 0.70 | 32.79 |

This table summarizes the statistical validation of a G-QSAR model developed for a series of 41 benzothiazole derivatives, demonstrating its predictive power. chula.ac.th

These QSAR models provide valuable insights into the structural requirements for optimizing the biological activity of benzothiazole scaffolds. researchgate.netchula.ac.th

Elucidation of Reaction Mechanisms Through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules like benzothiazoles. researchgate.net Theoretical calculations can map out the entire reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding that is often difficult to obtain through experiments alone.

The most common method for synthesizing the benzothiazole core involves the condensation of a 2-aminothiophenol (B119425) with various carbonyl-containing compounds, such as aldehydes, ketones, or carboxylic acids. researchgate.netnih.gov

A general mechanistic sequence, supported by computational studies, involves several key steps:

Nucleophilic Attack: The amino group of the 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the reaction partner (e.g., an aldehyde). nih.gov

Intermediate Formation: This leads to the formation of a carbinolamine or a Schiff base/imine intermediate.

Cyclization: An intramolecular nucleophilic attack by the sulfur atom onto the imine carbon results in the closure of the thiazole ring.

Aromatization: The final step is typically an oxidation or dehydration event that leads to the formation of the stable, aromatic benzothiazole ring system. beilstein-journals.org

Computational studies can model the energy profile of this entire process. For example, DFT calculations can be used to determine the geometry and energy of the reactants, intermediates, transition states, and products. This allows for the calculation of reaction barriers (activation energies), which can help predict the feasibility of a proposed mechanism and explain the observed product distribution under different reaction conditions. researchgate.net The reaction of acetone (B3395972) and amines, for instance, leads to an acetone imine/enamine, which then undergoes nucleophilic addition to a carbonyl group in a subsequent reaction step. beilstein-journals.orgbeilstein-journals.org

Applications in Materials Science and Advanced Photophysical Research

Development of Fluorescent Probes and Dyes Incorporating the Benzothiazole (B30560) Scaffold

The benzothiazole scaffold is a cornerstone in the design of fluorescent probes and dyes due to its inherent photophysical properties. uni.lu These compounds are known for their high photostability, which is a critical attribute for applications requiring prolonged light exposure, such as in fluorescence microscopy and bio-imaging. dntb.gov.ua Derivatives of benzothiazole often exhibit large Stokes shifts, the difference between the maximum absorption and emission wavelengths, which is advantageous in reducing self-quenching and improving the signal-to-noise ratio in fluorescence detection. dntb.gov.uaresearchgate.net

Table 1: General Photophysical Properties of Benzothiazole-Based Fluorescent Probes

| Property | Typical Range/Characteristic | Significance in Fluorescent Probes |

| Absorption Maximum (λabs) | 300 - 450 nm | Governs the required excitation wavelength. |

| Emission Maximum (λem) | 400 - 600 nm | Determines the color of the emitted light. |

| Stokes Shift | > 50 nm | Minimizes self-absorption and improves detection sensitivity. dntb.gov.ua |

| Quantum Yield (ΦF) | 0.1 - 0.9 | Indicates the efficiency of the fluorescence process. |

| Photostability | High | Ensures longevity and reliability of the probe under illumination. dntb.gov.ua |

Exploration in Organic Electronics and Optoelectronic Devices

Benzothiazole and its derivatives, particularly those with a donor-acceptor (D-A) structure, are promising materials for organic electronics and optoelectronic devices. mdpi.com The benzothiazole unit typically functions as the electron-accepting moiety. When coupled with an electron-donating group like the 2-methylaniline in 5-(1,3-Benzothiazol-2-yl)-2-methylaniline, the resulting molecule possesses a built-in electronic asymmetry. This D-A architecture is fundamental to the operation of various organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.compolyu.edu.hk

In the context of OLEDs, D-A molecules can serve as efficient emitters. The intramolecular charge transfer character of the excited state can lead to high photoluminescence quantum yields in the solid state, a crucial requirement for emissive layer materials. polyu.edu.hk For OPVs, the D-A structure facilitates charge separation at the donor-acceptor interface, which is the primary step in converting light into electricity. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be tuned by modifying the donor and acceptor units to optimize the open-circuit voltage and short-circuit current of the solar cell. mdpi.com

While there is a lack of specific experimental data on the performance of this compound in such devices, its structural motifs are highly relevant to the field.

Structure-Property Relationships for Photophysical Performance

The photophysical properties of benzothiazole derivatives are intricately linked to their molecular structure. Understanding these structure-property relationships is key to designing materials with tailored optical and electronic characteristics.

The nature and position of substituents on both the benzothiazole and the aniline (B41778) rings of this compound would be expected to have a profound impact on its photophysical performance. For instance, the methyl group at the 2-position of the aniline ring can influence the molecule's conformation and, consequently, the degree of electronic coupling between the donor and acceptor moieties. Steric hindrance from the methyl group could lead to a twisted intramolecular charge transfer (TICT) state, which often results in fluorescence that is highly sensitive to solvent viscosity and polarity.

Furthermore, the electronic nature of substituents plays a critical role. Electron-donating groups on the aniline ring would likely enhance the ICT character, leading to a red-shift in both absorption and emission spectra. Conversely, electron-withdrawing groups on the benzothiazole ring would lower the LUMO energy level, also resulting in red-shifted spectra and potentially a smaller bandgap, which is desirable for applications in near-infrared emitting dyes and organic solar cells. mdpi.com

Table 2: Predicted Effects of Structural Modifications on the Photophysical Properties of this compound Analogs

| Structural Modification | Predicted Effect on Photophysical Properties | Rationale |

| Increased electron-donating strength on the aniline ring | Red-shift in absorption and emission; potential increase in quantum yield. | Enhanced intramolecular charge transfer (ICT). |

| Increased electron-withdrawing strength on the benzothiazole ring | Red-shift in absorption and emission; smaller energy gap. | Lowering of the LUMO energy level. mdpi.com |

| Increased steric hindrance near the donor-acceptor linkage | Potential for dual fluorescence; sensitivity to solvent viscosity. | Promotion of a twisted intramolecular charge transfer (TICT) state. |

| Planarization of the molecular backbone | Sharper absorption and emission bands; higher quantum yield in the solid state. | Reduced vibrational relaxation pathways and enhanced π-conjugation. |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Position and Nature on Biological Activities

The biological profile of benzothiazole-aniline derivatives is highly sensitive to the nature and position of substituents on both the benzothiazole (B30560) and aniline (B41778) rings. Research has demonstrated that minor structural modifications can lead to significant changes in potency and selectivity across various biological targets, including anticancer and antimicrobial activities.

The core structure, 2-(4-aminophenyl)benzothiazole, also known as benzothiazole aniline (BTA), is a pharmacophore known for its antitumor activity. mdpi.com The introduction of substituents onto this core structure is a key strategy for enhancing its therapeutic potential. For the aniline portion of the molecule, substitutions at the 3'-position (adjacent to the amino group) have been shown to increase antitumor activity against a range of cancer cell lines, including ovarian, colon, and renal cancers. mdpi.com Specifically, the introduction of a methyl group, as seen in the subject compound 5-(1,3-Benzothiazol-2-yl)-2-methylaniline, or halogens like chlorine at this position contributes to enhanced cytotoxicity. mdpi.com

On the benzothiazole ring, the nature of the substituent dictates the type of antimicrobial activity observed. A preliminary SAR analysis of various benzothiazole derivatives revealed that the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), tends to increase antibacterial activity. nih.gov Conversely, the introduction of electron-withdrawing groups like chlorine (-Cl), fluorine (-F), bromine (-Br), or a nitro group (-NO2) is associated with an increase in antifungal activity. nih.gov This suggests that the electronic properties of the benzothiazole system are a critical determinant of its antimicrobial spectrum. For instance, fluorinated benzothiazole derivatives, particularly those also featuring hydroxyl groups on the phenyl ring, have exhibited potent anticancer effects. tandfonline.comnih.gov

The following table summarizes the observed impact of various substituents on the biological activities of the benzothiazole-aniline scaffold.

| Substituent Group | Position | Effect | Biological Activity |

| Methyl (-CH3) | Aniline Ring (3'-position) | Increased Potency | Anticancer mdpi.com |

| Halogens (-Cl, -F) | Aniline Ring (3'-position) | Increased Potency | Anticancer mdpi.com |

| Hydroxyl (-OH) | Benzothiazole Ring | Increased Potency | Antibacterial nih.gov |

| Methoxy (-OCH3) | Benzothiazole Ring | Increased Potency | Antibacterial nih.gov |

| Halogens (-Cl, -F, -Br) | Benzothiazole Ring | Increased Potency | Antifungal nih.gov |

| Nitro (-NO2) | Benzothiazole Ring | Increased Potency | Antifungal nih.gov |

Design Principles for Novel Bioactive Benzothiazole-Aniline Compounds

The design of new therapeutic agents based on the this compound scaffold is guided by several key principles derived from SAR studies and molecular modeling. A primary strategy involves utilizing the benzothiazole-aniline core as a foundational pharmacophore, which can be elaborated upon to optimize interactions with biological targets. mdpi.comiftmuniversity.ac.in

One successful design principle is the conjugation of the benzothiazole-aniline moiety with other biologically active molecules to create hybrid compounds with potentially synergistic or novel mechanisms of action. For example, novel platinum (II) complexes incorporating benzothiazole-aniline ligands have been designed and synthesized. mdpi.comnih.gov This approach aims to combine the selective antitumor properties of the BTA scaffold with the cytotoxic capabilities of platinum-based agents, potentially leading to new chemotherapy drugs with unique activity profiles. mdpi.comnih.gov

Rational drug design, heavily supported by computational methods, is another cornerstone of developing novel compounds. Molecular docking and simulation studies are employed to predict how different derivatives will bind to the active sites of biological targets such as DNA, specific enzymes, or signaling proteins like STAT3. nih.govnih.gov This allows for the in silico screening of potential modifications and the prioritization of candidates for synthesis. By understanding the specific molecular interactions—such as hydrogen bonds or hydrophobic interactions—that govern binding, chemists can rationally introduce functional groups to enhance affinity and selectivity. mdpi.com

Furthermore, the concept of scaffold hopping is applied, where the core benzothiazole-aniline structure is systematically altered to explore new chemical space while preserving the essential features required for biological activity. researchgate.netresearchgate.net This can lead to the discovery of derivatives with improved pharmacological properties.

Rational Design of Materials with Tuned Properties

Beyond biological activity, the 2-phenylbenzothiazole (B1203474) framework, including aniline derivatives, is a versatile building block for creating functional organic materials with tailored photophysical and electronic properties. mdpi.com The inherent fluorescence of this heterocyclic system can be precisely controlled by chemical modifications, making it suitable for applications in sensors, organic light-emitting diodes (OLEDs), and photocatalysis. mdpi.com

A key photophysical process in these molecules is Excited-State Intramolecular Proton Transfer (ESIPT), which is highly dependent on the substitution pattern. The design principle here involves the strategic placement of electron-donating or electron-withdrawing groups to modulate the ESIPT process and, consequently, the fluorescence emission properties. mdpi.com For example, the presence of an amide group at the 2'-position of the phenyl ring facilitates ESIPT. mdpi.com Conversely, an electron-donating methyl group on the aniline ring, as in this compound, is known to hinder the ESIPT process. mdpi.com This knowledge allows for the rational design of materials where the fluorescence can be turned "on" or "off" by controlling the molecular structure.

This tunability is exploited in the design of chemosensors. Derivatives of 2-(2′-aminophenyl)benzothiazole have been successfully employed as sensors for a variety of cations and anions. mdpi.com The design involves incorporating specific binding sites into the molecule that, upon interaction with an analyte, cause a detectable change in the compound's fluorescence. This rational design approach has also led to the development of benzothiazole derivatives for bioimaging applications and as key components in advanced materials like dyes. mdpi.com

Q & A

Q. What are the established synthetic routes for 5-(1,3-Benzothiazol-2-yl)-2-methylaniline, and what purification methods are recommended?

The compound is typically synthesized via condensation reactions between 2-methylaniline derivatives and benzothiazole precursors. Key steps include coupling reactions under acidic or basic conditions, often catalyzed by transition metals (e.g., Cu or Pd). Purification commonly involves column chromatography using silica gel and solvent systems like ethyl acetate/hexane, followed by recrystallization from ethanol or methanol to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying aromatic proton environments and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹). Mass spectrometry (MS) confirms the molecular ion peak (m/z 240.3 for C₁₄H₁₂N₂S) and fragmentation patterns. High-resolution mass spectrometry (HRMS) further validates the molecular formula .

Q. What is the molecular formula, weight, and CAS registry number for this compound?

- Molecular formula : C₁₄H₁₂N₂S

- Molecular weight : 240.32 g/mol

- CAS No. : 313402-37-8 .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzothiazole derivatives like this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and dihedral angles between aromatic rings. For example, related benzothiazole structures exhibit dihedral angles of ~70° between the benzothiazole and substituted phenyl rings, influencing molecular packing. SHELX programs (e.g., SHELXL) refine crystallographic data, while validation tools like PLATON check for structural consistency and hydrogen-bonding networks (e.g., C–H⋯N interactions) .

Q. What experimental strategies address low yields in synthesizing derivatives of this compound?

Optimize reaction conditions by:

- Screening solvents (e.g., DMF for polar intermediates, toluene for non-polar systems).

- Adjusting temperature (e.g., 80–120°C for condensation reactions).

- Using catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂).

- Incorporating microwave-assisted synthesis to reduce reaction time and improve yields .

Q. How can researchers analyze hydrogen-bonding interactions in the crystal lattice of this compound?

Hydrogen-bonding patterns (e.g., C–H⋯N or C–H⋯O) are identified via crystallographic data. For example, dimeric units formed by C–H⋯N bonds can extend into 3D networks through π-π stacking. Mercury software visualizes these interactions, while Hirshfeld surface analysis quantifies interaction contributions .

Q. What methodologies are employed to evaluate the biological activity of benzothiazole derivatives?

- Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., Sp1, Sp2 in ).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl or chloro groups) to assess impact on activity.

- Molecular docking : Predict binding affinities to targets like DNA topoisomerases or kinases using AutoDock Vina .

Q. How should researchers resolve discrepancies in crystallographic data during refinement?

Use validation tools like ADDSYM in PLATON to detect missed symmetry elements. Check for overfitting via R-factor analysis (R1 < 5% for high-quality data). Cross-validate with spectroscopic data to confirm bond assignments .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for moisture-sensitive intermediates.

- Crystallization : Slow evaporation from DMSO/water mixtures enhances crystal quality for diffraction studies.

- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.